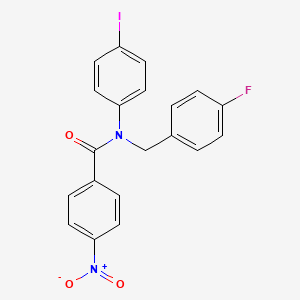![molecular formula C16H17NO4 B3820926 [4-(ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl]acetic acid](/img/structure/B3820926.png)
[4-(ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl]acetic acid
説明
[4-(ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl]acetic acid, also known as EMPPA, is a synthetic compound with potential therapeutic applications. EMPPA belongs to the class of pyrrole derivatives and has been studied for its potential as an anti-inflammatory and analgesic agent.
作用機序
The mechanism of action of [4-(ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl]acetic acid is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the production of nitric oxide, another inflammatory mediator.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases associated with oxidative stress.
実験室実験の利点と制限
One advantage of using [4-(ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl]acetic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, one limitation is that its potential therapeutic applications have not yet been fully explored, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several potential future directions for research on [4-(ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl]acetic acid. One area of interest is its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Another area of interest is its potential as a treatment for neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential.
科学的研究の応用
[4-(ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl]acetic acid has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the anti-inflammatory effects of this compound in a rat model of carrageenan-induced paw edema. The results showed that this compound significantly reduced paw edema, indicating its potential as an anti-inflammatory agent.
特性
IUPAC Name |
2-(4-ethoxycarbonyl-5-methyl-1-phenylpyrrol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-3-21-16(20)14-9-13(10-15(18)19)17(11(14)2)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWXNGQOLBONQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)CC(=O)O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol](/img/structure/B3820848.png)
![N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3820858.png)


![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide](/img/structure/B3820879.png)
![N-(4-chlorophenyl)-N'-[3-(4-nitrophenyl)-3-oxo-1-(trichloromethyl)propyl]urea](/img/structure/B3820880.png)
![3-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-pyrazinecarboxylic acid](/img/structure/B3820883.png)
![4,4'-(1,4-piperazinediyl)bis[6-chloro-2-(methylthio)-5-pyrimidinecarbaldehyde]](/img/structure/B3820897.png)
![3-benzyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3820912.png)
![N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B3820918.png)
![ethyl 2-methyl-1-(4-methylphenyl)-4,5-dioxo-4,5-dihydro-1H-benzo[g]indole-3-carboxylate](/img/structure/B3820920.png)
![(2-aminophenyl){4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amine](/img/structure/B3820929.png)

